2-Chloro-4-fluorophenyl cycloheptyl ketone

Description

Significance of α-Halogenated Ketones as Synthetic Intermediates and Reactive Motifs

α-Halogenated ketones are organic compounds characterized by a carbonyl group with a halogen atom positioned on the adjacent (alpha) carbon. This structural arrangement imparts a unique dual reactivity to the molecule. The carbonyl carbon is electrophilic, a common feature of ketones, while the α-carbon also becomes electrophilic due to the electron-withdrawing nature of the halogen. This makes α-halogenated ketones susceptible to nucleophilic attack at two distinct sites, rendering them highly valuable as versatile building blocks in organic synthesis.

They serve as precursors to a wide variety of organic molecules, including amino ketones, hydroxy ketones, and various heterocyclic compounds. Their utility is demonstrated in numerous named reactions, such as the Favorskii rearrangement for the synthesis of carboxylic acid derivatives and the Darzens condensation for the formation of glycidic esters. The reactivity of α-halogenated ketones allows for the construction of complex molecular frameworks from relatively simple starting materials.

The Unique Role of Fluorine and Chlorine Substituents in Modulating Chemical Reactivity and Selectivity in Carbonyl Systems

The introduction of fluorine and chlorine atoms into organic molecules, particularly in proximity to a carbonyl group, significantly alters their electronic properties and, consequently, their reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect can increase the acidity of α-protons and enhance the electrophilicity of the carbonyl carbon. The substitution of hydrogen with fluorine can also lead to conformational changes and alter the metabolic stability of a molecule, a property often exploited in medicinal chemistry.

Chlorine, while less electronegative than fluorine, also functions as an effective electron-withdrawing group and a good leaving group in nucleophilic substitution reactions. The presence of a chlorine atom at the α-position of a ketone provides a reactive handle for the introduction of various functional groups. The distinct electronic and steric properties of fluorine and chlorine allow for fine-tuning of a molecule's reactivity and selectivity in subsequent chemical transformations.

Overview of the Structural Features and Synthetic Utility of the 2-Chloro-4-fluorophenyl and Cycloheptyl Ketone Frameworks in Contemporary Organic Chemistry

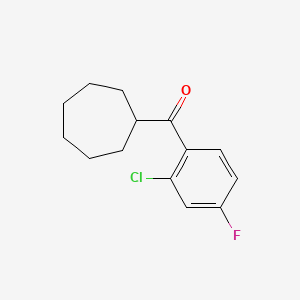

The "2-Chloro-4-fluorophenyl cycloheptyl ketone" molecule incorporates two key structural motifs: a substituted aromatic ring and a seven-membered cycloalkyl group. The 2-chloro-4-fluorophenyl group is an electronically modified benzene (B151609) ring. The chlorine and fluorine atoms influence the electron density of the aromatic ring and can direct the regioselectivity of further electrophilic aromatic substitution reactions. Halogenated phenyl ketones are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, (2-Chlorophenyl)-(4-fluorophenyl)methanone is a known precursor to the fungicide Nuarimol innospk.com.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-cycloheptylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSKVCBIWQYSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Fluorophenyl Cycloheptyl Ketone and Its Analogues

Precursor Synthesis Strategies for Substituted Aryl and Cycloheptyl Moieties

The successful synthesis of the target ketone is critically dependent on the efficient preparation of its key building blocks: a substituted aryl group and a cycloheptyl moiety.

The substituted aryl precursor required is 1-chloro-4-fluorobenzene (B165104). esslabshop.comtcichemicals.comnist.gov This compound is a readily available starting material in organic synthesis.

The cycloheptyl precursor is typically cycloheptanecarboxylic acid or its corresponding acyl chloride. Several methods exist for the synthesis of cycloheptanecarboxylic acid. One common approach involves the [2+4] Diels-Alder reaction of 1,3-butadiene (B125203) and acrylic acid to form 3-cyclohexene-1-carboxylic acid, which is subsequently hydrogenated to yield cyclohexanecarboxylic acid. google.com Alternative routes to cyclic carboxylic acids, such as cyclopentanecarboxylic acid, include the Favorskii rearrangement of α-chlorocyclohexanone, the reaction of a Grignard reagent with carbon dioxide, and the oxidation of the corresponding cycloalkyl methyl ketone. orgsyn.orgorgsyn.org These methods can be adapted for the synthesis of cycloheptanecarboxylic acid. For instance, cycloheptanecarboxylic acid can be prepared from cycloheptanone (B156872).

Direct Acylation Approaches

Direct acylation methods are employed to couple the substituted aryl and cycloheptyl precursors, forming the fundamental aryl ketone structure.

A primary method for synthesizing aryl ketones is the Friedel-Crafts acylation. byjus.comlibretexts.orgwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comorganic-chemistry.org In the context of synthesizing 2-Chloro-4-fluorophenyl cycloheptyl ketone, this would involve the reaction of 1-chloro-4-fluorobenzene with cycloheptanecarbonyl chloride.

A variety of Lewis acids can be used to catalyze the reaction, with aluminum trichloride (B1173362) (AlCl₃) being one of the most common. byjus.commasterorganicchemistry.com However, other catalysts such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), and various metal triflates have also been employed. libretexts.orgmasterorganicchemistry.comepa.govresearchgate.net The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, rare earth triflates, in conjunction with trifluoromethanesulfonic acid, have been shown to be effective catalysts for the acylation of fluorobenzene (B45895), offering high selectivity for the para-substituted product. epa.gov It is important to note that in Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, often necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

The reaction conditions, including solvent and temperature, are also crucial variables. While traditional Friedel-Crafts reactions are often carried out in organic solvents like dichloroethane or with an excess of the aromatic substrate, solvent-free conditions have been developed. google.com For example, the acylation of fluorobenzene with benzoyl chloride has been successfully performed without a solvent using a composite catalyst of trifluoromethanesulfonic acid and a rare earth triflate. epa.gov

Table 1: Catalyst Systems in Friedel-Crafts Acylation

| Catalyst | Reactants | Key Features |

|---|---|---|

| AlCl₃ | Benzene (B151609) and Acyl Chloride | Commonly used, often requires stoichiometric amounts. byjus.comwikipedia.org |

| FeCl₃ | Benzene and Alkyl Halide | Alternative Lewis acid catalyst. masterorganicchemistry.com |

| Rare Earth Triflates (e.g., La(OTf)₃) + TfOH | Fluorobenzene and Benzoyl Chloride | High para-selectivity, can be used in solvent-free conditions. epa.gov |

| Antimony Pentahalide | Aryl compounds | Can be activated by hydrogen fluoride. googleapis.com |

| Bismuth Tris-trifluoromethanesulfonate (Bi(OTf)₃) | Activated or deactivated benzenes | Effective for both activated and deactivated aromatic rings. researchgate.net |

The reactivity of the acylating agent is a key factor in the success of the Friedel-Crafts reaction. Acyl chlorides are generally more reactive than their corresponding carboxylic acids. byjus.com The conversion of cycloheptanecarboxylic acid to cycloheptanecarbonyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Alternatively, methods have been developed to use carboxylic acids directly as acylating agents, which can be advantageous as it eliminates a synthetic step. magtech.com.cn One such strategy involves the use of trifluoroacetic anhydride, which activates the carboxylic acid towards acylation. magtech.com.cn Other approaches utilize strong Brønsted acids like trifluoromethanesulfonic acid, sometimes in the presence of a phosphoric acid triester, to facilitate the direct acylation with carboxylic acids. mdpi.com

When acylating a substituted benzene ring, such as 1-chloro-4-fluorobenzene, the position of the incoming acyl group is directed by the existing substituents. Both chlorine and fluorine are ortho-, para-directing groups. In the case of 1-chloro-4-fluorobenzene, the incoming cycloheptanoyl group will preferentially add to the position para to the fluorine atom and ortho to the chlorine atom, which is the desired this compound. The directing effects of the halogens and the steric hindrance around the chlorine atom favor this regiochemical outcome.

In Friedel-Crafts acylation, the deactivating nature of the ketone product prevents multiple acylations from occurring, which is a significant advantage over Friedel-Crafts alkylation. wikipedia.orgorganic-chemistry.org This ensures that the mono-acylated product is the major species formed. Studies on the acylation of chlorobenzene (B131634) have shown that the para-isomer is the major product. youtube.com Similarly, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system yielded the para-product with up to 99% selectivity. epa.gov

α-Halogenation Strategies

The final step in the synthesis of this compound involves the introduction of a chlorine atom at the α-position of the cycloheptyl ketone.

The α-halogenation of ketones can be achieved under either acidic or basic conditions. stackexchange.comwikipedia.org The choice of conditions is critical for controlling the regioselectivity of the reaction.

Under acidic conditions, the halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon. wikipedia.orgjove.com The reaction proceeds through an enol intermediate, and the thermodynamic enol, which is more stable due to its higher degree of substitution, is preferentially formed. stackexchange.comlibretexts.org Subsequent reaction of the enol with the halogen (e.g., Cl₂) leads to the α-halogenated ketone. libretexts.org A key advantage of acid-catalyzed halogenation is that it generally results in mono-halogenation, as the introduction of a halogen deactivates the carbonyl group towards further protonation, making subsequent halogenations slower. wikipedia.orgjove.com

Conversely, under basic conditions, halogenation tends to occur at the less substituted α-carbon. stackexchange.comwikipedia.org This is due to the kinetic control of the reaction, where the rate-determining step is the removal of an α-proton by the base. stackexchange.com The less sterically hindered proton is removed more rapidly, leading to the formation of the kinetic enolate.

For the synthesis of this compound, where the chlorine needs to be introduced at the α-position of the cycloheptyl ring adjacent to the carbonyl group, acid-catalyzed chlorination would be the preferred method. This would favor the formation of the desired product by promoting halogenation at the more substituted α-carbon of the cycloheptyl ketone. Various chlorinating agents can be employed, including elemental chlorine (Cl₂), N-chlorosuccinimide (NCS), and trichloroisocyanuric acid. organic-chemistry.org

Table 2: Regioselectivity of Ketone α-Halogenation

| Reaction Condition | Intermediate | Point of Halogenation | Product |

|---|---|---|---|

| Acidic | Thermodynamic Enol | More substituted α-carbon | Monohalogenated ketone. wikipedia.orgjove.com |

| Basic | Kinetic Enolate | Less substituted α-carbon | Can lead to polyhalogenation. stackexchange.comwikipedia.org |

Mechanistic Aspects of Acid-Catalyzed α-Halogenation via Enol Intermediates

The acid-catalyzed α-halogenation of ketones, a fundamental transformation for producing compounds like this compound, proceeds through a well-established mechanism involving an enol intermediate. jove.comlibretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, such as H₃O⁺. jove.comlibretexts.orgutexas.eduyoutube.com This initial step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

Once formed, the enol, with its electron-rich C=C double bond, acts as a nucleophile and attacks an electrophilic halogen molecule (e.g., Cl₂, Br₂, or I₂). jove.comlibretexts.orgchemistrysteps.com This attack leads to the formation of a new carbon-halogen bond at the α-position and a resonance-stabilized oxonium ion intermediate. libretexts.orglibretexts.org In the final step, deprotonation of the carbonyl oxygen by a base regenerates the acid catalyst and yields the final α-halogenated ketone product. jove.comlibretexts.org

A key feature of acid-catalyzed halogenation is its tendency to result in monohalogenation. jove.compearson.com After the first halogen is introduced, its electron-withdrawing inductive effect decreases the basicity of the carbonyl oxygen. pearson.com This deactivation makes subsequent protonation and the formation of a second enol intermediate less favorable, thereby slowing down further halogenation significantly. chemistrysteps.comstudentdoctor.net For unsymmetrical ketones, halogenation under acidic conditions typically occurs at the more substituted α-carbon, as this pathway proceeds through the more stable, thermodynamically favored enol intermediate. jove.comstackexchange.com

Optimization of Halogenating Agents and Solvent Systems for Selective α-Chlorination

The selective introduction of a chlorine atom at the α-position of a ketone requires careful optimization of the halogenating agent and the solvent system. While elemental chlorine (Cl₂) can be used, its high reactivity and gaseous state can make it difficult to handle and control, potentially leading to over-halogenation or other side reactions.

More controlled and selective chlorination is often achieved using solid N-halo-succinimide reagents, particularly N-chlorosuccinimide (NCS). NCS serves as a milder and more manageable source of an electrophilic chlorine atom. The selection of the solvent is also critical, as it can influence both the rate of enolization and the reactivity of the chlorinating agent. Acetic acid is a frequently employed solvent, as it can also serve as the acid catalyst to promote enol formation. libretexts.orgchemistrysteps.comstudentdoctor.net Other solvent systems, including chlorinated hydrocarbons or polar aprotic solvents, may be used depending on the specific substrate and desired reaction conditions. The optimization process involves balancing reaction rate, selectivity for mono- versus di-chlorination, and regioselectivity in unsymmetrical ketones.

Table 1: Comparison of Halogenating Systems for α-Chlorination of Ketones

| Halogenating Agent | Typical Solvent | Conditions | Characteristics |

|---|---|---|---|

| Chlorine (Cl₂) | Acetic Acid, CCl₄ | Often requires careful stoichiometry control | Highly reactive; can lead to multiple halogenations if not controlled. |

| N-Chlorosuccinimide (NCS) | Acetic Acid, THF, CH₂Cl₂ | Mild acid or radical initiator may be needed | Milder, solid reagent; easier to handle; generally provides better selectivity for monochlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂, Hexane | Often used with a radical initiator (e.g., AIBN) or acid catalyst | Can proceed via free radical or ionic mechanisms; useful for a range of substrates. |

| Trichloroisocyanuric Acid (TCCA) | Acetone, Acetonitrile | Can be catalyzed by acid | Stable, high-chlorine content solid; efficient and safe chlorinating agent. |

Cross-Coupling and Organometallic Coupling Reactions

The formation of the crucial aryl-ketone bond in molecules like this compound can be accomplished through various powerful cross-coupling and organometallic reactions.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Coupling) for Aryl-Ketone Linkage

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. wwjmrd.comnih.gov In the context of ketone synthesis, this reaction can be adapted to couple an acyl derivative (such as an acyl chloride) with an organoboron compound (like an arylboronic acid). mdpi.comresearchgate.net This approach allows for the direct formation of the aryl-ketone linkage.

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the acyl chloride, inserting into the carbon-chlorine bond to form a palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group (e.g., the 2-chloro-4-fluorophenyl moiety) is transferred from the boronic acid to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center—the acyl and the aryl groups—couple and are eliminated from the metal, forming the desired ketone product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

An alternative strategy is the carbonylative Suzuki coupling, where an aryl halide and an arylboronic acid are coupled in the presence of carbon monoxide (CO) gas, which becomes the source of the ketone's carbonyl group. acs.org The success of these reactions often depends on the careful selection of the palladium source, ligands, base, and solvent. wwjmrd.comresearchgate.net

Table 2: Examples of Palladium-Catalyzed Acyl-Suzuki Coupling

| Acyl Substrate | Boron Reagent | Catalyst / Ligand | Base | Conditions |

|---|---|---|---|---|

| Aryl Acyl Chloride | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene, reflux |

| Aryl Acyl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane, 80 °C |

| Aryl Bromide | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O, CO (1 atm) |

| Carboxylic Anhydride | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene, 100 °C |

Grignard-Based Synthetic Pathways for Ketone Formation

Grignard reagents are highly reactive organomagnesium compounds that serve as powerful carbon nucleophiles for ketone synthesis. wisc.eduorganic-chemistry.org Two primary pathways are commonly employed.

The first involves the reaction of a Grignard reagent with a nitrile. organicchemistrytutor.comlibretexts.orgjove.com The nucleophilic Grignard reagent attacks the electrophilic carbon of the nitrile to form a stable imine salt intermediate. organicchemistrytutor.comucalgary.ca This intermediate does not react further with the Grignard reagent. organicchemistrytutor.com Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. jove.commasterorganicchemistry.com This method is effective because it avoids the common problem of over-addition.

The second pathway is the direct reaction of a Grignard reagent with a more reactive acylating agent like an acyl chloride. wisc.eduacs.org This reaction can be challenging to control because the ketone product is itself susceptible to nucleophilic attack by another equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a significant byproduct. chemistrysteps.comtestbook.comreddit.com To circumvent this, the reaction can be performed at very low temperatures or by moderating the reactivity of the Grignard reagent. One successful approach involves the addition of bis[2-(N,N-dimethylamino)ethyl] ether, which complexes with the Grignard reagent, attenuates its reactivity, and allows for the selective formation of the ketone in high yield. wisc.eduorganic-chemistry.orgacs.org A significant limitation of Grignard reagents is their high basicity, which makes them incompatible with substrates containing acidic protons, such as alcohols and carboxylic acids. testbook.comnih.gov

Other Transition Metal-Mediated Coupling Approaches

Beyond palladium, a range of other transition metals, including rhodium, nickel, and iron, are effective catalysts for reactions that form ketones. rsc.orgresearchgate.netccspublishing.org.cn These methods provide alternative routes that can offer different selectivities or functional group tolerances.

Rhodium (Rh): Rhodium catalysts are versatile and have been used in various ketone syntheses. This includes the direct C-H bond addition of aromatic ketones to alkenes, the methylation of ketones using methanol (B129727) as a methylating agent, and the redox allylation of ketones. mdpi.comnih.govnih.gov

Nickel (Ni): Nickel catalysts are often a more cost-effective alternative to palladium. They have been shown to catalyze the coupling of Grignard reagents with acid chlorides and the reaction of aldehydes with aryl iodides to produce ketones. wisc.eduacs.orgccspublishing.org.cn

Iron (Fe): Iron-based catalysts are attractive due to their low cost and low toxicity. Fe(III) salts, for example, have been reported to catalyze the acylation of Grignard reagents with acid chlorides. wisc.eduacs.org

Table 3: Overview of Other Transition Metal-Mediated Ketone Syntheses

| Transition Metal | Reaction Type | Substrates | General Catalyst System |

|---|---|---|---|

| Rhodium (Rh) | C-H Alkylation | Aromatic Ketone + Alkene | [Cp*RhCl₂]₂ |

| Rhodium (Rh) | Deoxygenative Borylation | Ketone + Diboron Ester | Rh-complex with phosphine (B1218219) ligands |

| Nickel (Ni) | Grignard Coupling | Grignard Reagent + Acyl Chloride | NiCl₂(dppp) |

| Iron (Fe) | Grignard Coupling | Grignard Reagent + Acyl Chloride | FeCl₃ |

| Gold (Au) / Silver (Ag) | Tandem Cyclization | Propargyl Ester | Ph₃PAuCl / AgSbF₆ |

Multi-component and Cascade Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, represent a highly efficient strategy in organic synthesis. wikipedia.org These processes involve two or more sequential transformations in a single operation without the isolation of intermediates, leading to a rapid increase in molecular complexity with high atom economy. wikipedia.org

Several cascade sequences have been developed for the synthesis of complex ketones. For instance, a tandem reaction involving a libretexts.orglibretexts.org-sigmatropic rearrangement followed by a Myers-Saito cyclization of propargyl esters can produce substituted aryl ketones, a transformation that can be catalyzed by gold(I) or silver(I) complexes. pkusz.edu.cnacs.org

Multi-component reactions (MCRs), where three or more starting materials are combined in a single step to form a product containing structural elements of all components, are also powerful tools. An example is the three-component cascade synthesis of 4,5,6,7-tetrahydro-1H-indoles, which are complex heterocyclic ketones, from the reaction of cyclic ketones, aryl amines, and benzoylmethylene malonates. nih.gov Such reactions often rely on cooperative catalysis, for example, using a combination of an enamine and a Brønsted acid catalyst to orchestrate the sequence of bond-forming events. nih.gov These advanced strategies are particularly valuable in constructing complex molecular architectures from simple precursors in a highly efficient manner. wikipedia.orgrsc.org

One-Pot Strategies for the Assembly of the this compound Skeleton

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. For the assembly of the this compound skeleton, a plausible and efficient one-pot approach would be a modified Friedel-Crafts acylation. masterorganicchemistry.comyoutube.com Traditionally, Friedel-Crafts reactions are carried out in a stepwise manner, but modern methodologies have enabled one-pot procedures.

A representative one-pot synthesis could involve the reaction of 1-chloro-3-fluorobenzene (B165101) with cycloheptanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). In a one-pot setup, the reactants and catalyst would be combined in a suitable solvent, such as dichloromethane (B109758) or carbon disulfide, and allowed to react to completion. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a single workup procedure would be employed to isolate the desired this compound.

Recent advancements have also explored the use of more environmentally friendly and reusable catalysts for Friedel-Crafts acylations, such as solid acid catalysts and ionic liquids, which can be adapted to one-pot processes. google.com For instance, a patent describes the synthesis of 2-chloro-4'-fluoroacetophenone (B45902) using an aluminum chloride type ionic liquid, which simplifies the process and allows for catalyst recycling. google.com While this example uses chloroacetyl chloride, the principle can be extended to cycloheptanecarbonyl chloride to target the desired ketone.

The efficiency of such one-pot strategies can be high, with some reported syntheses of related ketones achieving yields of over 95%. rsc.org The key parameters to optimize in these reactions include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.

Table 1: Key Parameters in One-Pot Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Parameter | Typical Conditions/Reagents | Rationale |

| Arene | 1-Chloro-3-fluorobenzene | Starting material providing the substituted phenyl moiety. |

| Acylating Agent | Cycloheptanecarbonyl chloride | Provides the cycloheptyl ketone functionality. |

| Catalyst | AlCl₃, FeCl₃, Solid Acids, Ionic Liquids | Activates the acylating agent for electrophilic aromatic substitution. |

| Solvent | Dichloromethane, Carbon Disulfide, Nitrobenzene | Provides a medium for the reaction; choice depends on reactant solubility and reaction temperature. |

| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |

Cascade Reaction Pathways for Enhanced Synthetic Efficiency

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. This approach is highly desirable for building complex molecular architectures from simple precursors in a single operation, leading to increased synthetic efficiency.

For the synthesis of analogues of this compound, particularly those with additional functional groups or stereocenters on the cycloheptyl ring, cascade reactions offer a powerful tool. While a direct cascade synthesis for the parent ketone is not prominently described, analogous cascade pathways for constructing substituted cyclic ketones are well-established. beilstein-journals.orgnih.gov

One such strategy involves a cascade Michael-aldol reaction. nih.gov For example, a suitably substituted enone could react with a Michael donor in a conjugate addition, followed by an intramolecular aldol (B89426) condensation to form a cyclic ketone. Adapting this to the synthesis of a substituted cycloheptyl ketone analogue would require a precursor that, upon reaction, forms a seven-membered ring.

Photochemical cascade reactions also present a viable route. nih.govresearchgate.net These reactions can initiate a series of bond-forming events upon irradiation, leading to complex polycyclic structures in a controlled manner. nih.govresearchgate.net For instance, a [2+2] photocycloaddition between a cyclopent-2-enone and an alkene can be the entry point to a cascade process that ultimately yields functionalized cyclobutene (B1205218) or oxetane (B1205548) structures. nih.govresearchgate.net While not directly yielding a cycloheptyl ketone, these examples highlight the potential of cascade reactions in constructing cyclic systems with high efficiency.

The development of cascade reactions for the direct synthesis of functionalized cycloheptyl ketones remains an active area of research, with the potential to significantly streamline the synthesis of complex analogues of this compound.

Stereoselective Synthetic Approaches to Chiral Analogues

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of biologically active compounds. For analogues of this compound, the cycloheptyl ring can possess one or more stereocenters. Stereoselective synthesis aims to control the formation of these stereocenters to produce a single desired stereoisomer.

Development of Enantioselective and Diastereoselective Routes for Ketone Formation

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. Diastereoselective synthesis, on the other hand, is concerned with the selective formation of one diastereomer when multiple stereocenters are being created.

For the synthesis of chiral analogues of this compound, enantioselective methods can be employed at various stages. For instance, an enantioselective reduction of a prochiral ketone precursor can establish a chiral center. mdpi.com The use of chiral catalysts, such as oxazaborolidines, in borane-mediated reductions has proven effective for a wide range of ketones, affording chiral secondary alcohols with high enantiomeric excess. mdpi.com

Diastereoselective approaches are crucial when constructing molecules with multiple stereocenters. For example, in the synthesis of highly substituted cyclohexanones, a cascade double Michael reaction has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov This level of control is achieved by carefully selecting the starting materials and reaction conditions to favor a specific transition state geometry. The principles of these diastereoselective reactions can be extended to the synthesis of substituted cycloheptanone analogues.

Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been reported for the diastereoselective synthesis of multi-substituted cyclobutanes, showcasing the power of catalysts in dictating stereochemical outcomes. nih.gov Similar strategies could be envisioned for the construction of chiral cycloheptyl systems.

Application of Chiral Catalysts and Auxiliaries for Stereocontrol

The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis. These chiral entities create a chiral environment during the reaction, influencing the stereochemical course of the transformation.

Chiral Catalysts: A variety of chiral catalysts have been developed for the enantioselective synthesis of ketones and their derivatives. Cooperative catalysis, combining an amine catalyst with a palladium(II) complex, has enabled the highly enantioselective addition of cyclic ketones to unactivated alkenes. acs.org This strategy could be adapted for the functionalization of a cycloheptanone precursor. Singly occupied molecular orbital (SOMO) catalysis, using chiral imidazolidinone catalysts, has been successfully applied to the enantioselective α-allylation of cyclic ketones. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. Evans oxazolidinone auxiliaries are widely used for diastereoselective aldol reactions, which can be a key step in building up the carbon skeleton of a complex molecule. youtube.com Cyclohexyl-based chiral auxiliaries have also demonstrated high efficiency in inducing diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.comacs.org A temporary stereocenter approach, where a chiral auxiliary is used to direct a cyclopropanation reaction before being cleaved, has been successfully employed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This concept of using a transient chiral element for stereocontrol is a powerful strategy that could be applied to the synthesis of chiral cycloheptyl ketone analogues.

The choice of chiral catalyst or auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The development of new and more efficient chiral systems is a continuous effort in the field of asymmetric synthesis.

Table 2: Examples of Chiral Catalysts and Auxiliaries for Stereoselective Ketone Synthesis

| Catalyst/Auxiliary Type | Example | Application |

| Chiral Catalyst | Oxazaborolidine | Enantioselective reduction of prochiral ketones. mdpi.com |

| Chiral Catalyst | Amine/Pd(II) Cooperative Catalyst | Enantioselective addition of cyclic ketones to alkenes. acs.org |

| Chiral Catalyst | Chiral Imidazolidinone (SOMO catalysis) | Enantioselective α-allylation of cyclic ketones. nih.gov |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective aldol reactions. youtube.com |

| Chiral Auxiliary | Cyclohexyl-based Auxiliaries | Diastereoselective carbon-carbon bond formation. sigmaaldrich.comacs.org |

Mechanistic Investigations of Reactions Involving 2 Chloro 4 Fluorophenyl Cycloheptyl Ketone

Carbonyl Reactivity and Nucleophilic Additions

The carbonyl group (C=O) is the primary site of reactivity in ketones, characterized by a polarized double bond where the carbon atom is electrophilic and the oxygen atom is nucleophilic. sketchy.comallstudiesjournal.com This inherent polarity dictates the course of nucleophilic addition reactions, which are fundamental to the functionalization of ketones. masterorganicchemistry.comlibretexts.org

Detailed Reaction Mechanisms of Nucleophilic Attack on the Ketone Carbonyl

Nucleophilic attack on the carbonyl carbon of 2-Chloro-4-fluorophenyl cycloheptyl ketone is the quintessential reaction of this functional group. The general mechanism involves the approach of a nucleophile (:Nu⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.com This attack leads to the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. sketchy.comlibretexts.org In a subsequent step, this intermediate is typically protonated by an acid source (like water or an added acid) to yield the final alcohol product. libretexts.org

The reaction can proceed under either basic or acidic conditions.

Under Basic or Neutral Conditions (Strong Nucleophiles): Strong nucleophiles (e.g., Grignard reagents, organolithium compounds, hydride reagents like NaBH₄ or LiAlH₄) attack the carbonyl carbon directly to form the alkoxide intermediate, which is then protonated in a separate workup step. organic-chemistry.orgyoutube.com

Under Acidic Conditions (Weak Nucleophiles): Weak nucleophiles (e.g., water, alcohols) require acid catalysis. The first step is the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon by creating a more potent positive charge. libretexts.orgyoutube.com This activation allows the weaker nucleophile to attack, followed by deprotonation to give the final product. allstudiesjournal.com

The approach of the nucleophile to the carbonyl carbon is not random; it follows a specific trajectory known as the Bürgi-Dunitz angle, which is approximately 107° relative to the C=O bond. youtube.comlibretexts.org This trajectory represents an optimal balance between maximizing orbital overlap with the carbonyl's π* antibonding orbital and minimizing steric repulsion.

| Step | Description (Basic/Neutral Conditions) | Description (Acidic Conditions) |

|---|---|---|

| 1 | Nucleophilic attack on the electrophilic carbonyl carbon. | Protonation of the carbonyl oxygen to activate the ketone. |

| 2 | Formation of a tetrahedral alkoxide intermediate. | Nucleophilic attack on the activated carbonyl carbon. |

| 3 | Protonation of the alkoxide in a subsequent workup step to yield an alcohol. | Deprotonation to form the final neutral product and regenerate the acid catalyst. |

Electronic and Steric Influence of 2-Chloro-4-fluorophenyl and Cycloheptyl Moieties on Carbonyl Electrophilicity

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of the substituted phenyl ring and the steric bulk of the cycloheptyl group. sketchy.comlibretexts.org

Electronic Effects: The 2-Chloro-4-fluorophenyl group significantly influences the electrophilicity of the carbonyl carbon. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. allstudiesjournal.comyoutube.com While halogens also possess lone pairs capable of a +M (mesomeric or resonance) donating effect, the inductive effect is generally dominant for halogens, especially when they are not in the para position relative to a strong resonance-donating group. Therefore, the 2-chloro and 4-fluoro substituents are expected to activate the ketone towards nucleophilic addition compared to an unsubstituted phenyl ketone. libretexts.orgnih.gov

| Moiety | Effect Type | Description | Impact on Reactivity |

|---|---|---|---|

| 2-Chloro-4-fluorophenyl | Electronic (Inductive, -I) | Strong electron withdrawal by Cl and F atoms. | Increases carbonyl electrophilicity (Activating). |

| Electronic (Resonance, +M) | Weak electron donation from halogen lone pairs. | Slightly decreases carbonyl electrophilicity (Deactivating). | |

| Cycloheptyl | Steric | Bulky seven-membered ring hinders nucleophilic approach. | Decreases reaction rate (Deactivating). |

Diastereoselective Reduction Mechanisms of α-Halogenated Ketones

The reduction of a ketone that has a chiral center at the α-position can lead to the formation of diastereomeric alcohol products. While this compound itself does not have a pre-existing chiral center on the cycloheptyl ring adjacent to the carbonyl, understanding the principles of diastereoselective reduction is crucial for related substituted systems. The most widely accepted model for predicting the stereochemical outcome of nucleophilic additions to α-chiral acyclic ketones is the Felkin-Anh model . youtube.comlibretexts.org

The model is based on the following principles:

The transition state is reactant-like.

Torsional strain involving the substituents on the α-carbon and the incoming nucleophile is minimized. The largest group (L) on the α-carbon orients itself perpendicular to the carbonyl plane, away from the incoming nucleophile. ox.ac.uk

The nucleophile attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the side opposite the largest group (L) and past the smallest group (S). youtube.comlibretexts.org

For ketones with an electronegative atom (like a halogen or an oxygen-containing group) at the α-position, the Polar Felkin-Anh model is applied. ox.ac.ukuwindsor.ca In this variation, the electronegative group is treated as the "large" group (L), not necessarily due to its steric size, but because of a stabilizing stereoelectronic interaction. This involves an overlap between the forming C-Nu bond's HOMO and the C-X (where X is the electronegative atom) σ* antibonding orbital (LUMO). libretexts.orguwindsor.ca This orientation places the electronegative group anti-periplanar to the incoming nucleophile, which dictates the stereochemical outcome.

In the context of reducing an α-chloro cycloheptyl ketone derivative, a non-chelating reducing agent like NaBH₄ would be expected to follow the Felkin-Anh model, leading to a predictable major diastereomer. libretexts.org However, if a chelating reducing agent (e.g., Zn(BH₄)₂) is used with a substrate capable of chelation (e.g., containing an α-alkoxy group), the Cram-chelate model might provide a better prediction. libretexts.org For cyclic systems like cyclohexanones, stereoselectivity is often governed by whether the hydride attacks from the axial or equatorial face, with bulky reagents favoring equatorial attack to avoid 1,3-diaxial interactions. libretexts.org

Reactions Involving the α-Carbon

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. utexas.edulibretexts.org This enolate is a potent nucleophile and is central to a wide range of important carbon-carbon bond-forming and functionalization reactions.

Enolization and Enolate Reactivity in α-Substituted Ketones

Enolization is the process by which a ketone is converted into its enol or enolate tautomer. utexas.edu This can be catalyzed by either acid or base.

Acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form a neutral enol (a species with a C=C double bond and an -OH group). utexas.edulibretexts.org

Base-catalyzed enolization involves the direct deprotonation of the α-carbon by a base to form a negatively charged enolate ion. libretexts.org

For an unsymmetrical ketone like this compound, there are two α-carbons on the cycloheptyl ring, meaning two different enolates can potentially form. The regioselectivity of enolization can often be controlled by the reaction conditions.

Kinetic Enolate: Formed faster by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at low temperatures (-78 °C). The base removes the most accessible (least sterically hindered) α-proton. youtube.com

Thermodynamic Enolate: Formed under conditions that allow for equilibrium (weaker base, higher temperatures). This process favors the formation of the more stable, more substituted enolate. youtube.com

In this compound, the two α-protons on the cycloheptyl ring are chemically equivalent unless the ring is substituted. The resulting enolate is a powerful nucleophile that can react with electrophiles at either the α-carbon or the oxygen atom. While O-alkylation is possible, C-alkylation is typically the desired and more common outcome in synthetic applications. nih.gov

Mechanisms of α-Functionalization Reactions (e.g., α-Halogenation, α-Tosyloxylation)

The nucleophilic character of the enol or enolate intermediate allows for the introduction of various functional groups at the α-position.

α-Halogenation: The α-halogenation of ketones can be performed under acidic or basic conditions with different mechanistic implications and outcomes. nih.govwikipedia.org

Under Acidic Conditions: The reaction proceeds via the enol intermediate. libretexts.orgyoutube.com The enol's electron-rich double bond attacks an electrophilic halogen (e.g., Br₂). This method is generally effective for monohalogenation because the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen towards further protonation, slowing down subsequent enol formation and halogenation. wikipedia.org

Under Basic Conditions: The reaction proceeds via the enolate intermediate. youtube.com This reaction is often difficult to stop at monosubstitution. The first halogen atom introduced increases the acidity of the remaining α-protons through an inductive effect, making subsequent deprotonation and halogenation faster. This often leads to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org

α-Tosyloxylation: The introduction of a tosyloxy (-OTs) group at the α-position creates a valuable synthetic intermediate, as the tosyloxy group is an excellent leaving group. α-Tosyloxylation of ketones is commonly achieved using hypervalent iodine(III) reagents. nih.gov A typical method involves reacting the ketone with a reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent), or generating this species catalytically. researchgate.net The proposed mechanism suggests that the ketone first forms its enol or enolate, which then acts as a nucleophile, attacking the electrophilic iodine(III) center and displacing the tosyloxy group, which then attaches to the α-carbon. nih.gov Catalytic versions have been developed using iodoarenes in the presence of an oxidant (like m-CPBA) and a source of the tosyl group (like p-toluenesulfonic acid). researchgate.net

| Reaction | Conditions | Key Intermediate | Key Mechanistic Feature | Typical Outcome for Ketones |

|---|---|---|---|---|

| α-Halogenation | Acidic (e.g., Br₂, Acetic Acid) | Enol | Nucleophilic attack by the enol on the halogen. | Monohalogenation at the more substituted α-carbon. libretexts.org |

| Basic (e.g., Br₂, NaOH) | Enolate | Nucleophilic attack by the enolate on the halogen; subsequent products are more reactive. | Polyhalogenation. wikipedia.org | |

| α-Tosyloxylation | Hypervalent Iodine Reagents (e.g., HTIB) | Enol / Enolate | Nucleophilic attack on an iodine(III) center to transfer the tosyloxy group. | Mono-α-tosyloxylation. nih.gov |

Halogen Reactivity and Substitution Reactions

The presence of two halogen atoms—a chlorine atom on the phenyl ring and the potential for a chlorine atom at the α-position to the ketone—imparts distinct reactive properties to this compound. The mechanistic pathways for their substitution are governed by different principles of organic chemistry.

Nucleophilic Substitution Pathways Involving the Chlorine Atom on the Phenyl Ring and the α-Chlorine

The reactivity of the chlorine atom on the phenyl ring in this compound towards nucleophilic substitution is significantly influenced by the electronic environment of the aromatic ring. In contrast, an α-chlorine atom, if present, would exhibit reactivity more characteristic of aliphatic systems.

Nucleophilic Aromatic Substitution (SNAAr) of the Aryl Chloride:

The chlorine atom attached to the phenyl ring is generally unreactive towards nucleophilic substitution unless the ring is activated by strongly electron-withdrawing groups. libretexts.orglumenlearning.comlibretexts.org The ketone group, being moderately deactivating, and the fluorine atom, with its inductive electron-withdrawing effect, can facilitate nucleophilic aromatic substitution, albeit under forcing conditions or with very strong nucleophiles. libretexts.orglumenlearning.comlibretexts.org

The most common mechanism for nucleophilic aromatic substitution in such activated systems is the addition-elimination (SNAAr) pathway. uomustansiriyah.edu.iq This two-step mechanism involves:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.com The aromaticity of the ring is temporarily lost in this step. libretexts.orguomustansiriyah.edu.iq

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate carbanion, thereby increasing the reaction rate. youtube.com In this compound, the cycloheptyl ketone group is para to the chlorine atom.

Nucleophilic Aliphatic Substitution of the α-Chlorine:

Should an α-chloro derivative of this compound be considered, the substitution of this chlorine would likely proceed via an S_N2 mechanism . This is a concerted, one-step process where the nucleophile attacks the α-carbon, and the chloride ion leaves simultaneously. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry if the α-carbon is a chiral center. masterorganicchemistry.com The reactivity of α-halo ketones in S_N2 reactions is notably high. masterorganicchemistry.com

Alternatively, under conditions that favor carbocation formation (e.g., with a poor nucleophile and a polar protic solvent), an S_N1 mechanism could be operative. This involves the initial, rate-determining departure of the chloride ion to form an α-keto carbocation, which is then attacked by the nucleophile.

The table below summarizes the key differences between these two substitution pathways.

| Feature | Nucleophilic Aromatic Substitution (SNAAr) on Phenyl Ring | Nucleophilic Aliphatic Substitution (SN2) at α-Position |

| Substrate | Aryl halide (2-Chloro-4-fluorophenyl group) | Alkyl halide (α-chloro ketone) |

| Mechanism | Two steps: addition-elimination uomustansiriyah.edu.iq | One step: concerted backside attack masterorganicchemistry.com |

| Intermediate | Meisenheimer complex (resonance-stabilized carbanion) lumenlearning.com | None (transition state) masterorganicchemistry.com |

| Stereochemistry | Not applicable at the substitution site | Inversion of configuration masterorganicchemistry.com |

| Activating Groups | Requires electron-withdrawing groups ortho/para to the leaving group youtube.com | Steric hindrance is a major factor |

| Reaction Conditions | Often requires harsh conditions (high temperature/pressure) or strong nucleophiles youtube.com | Generally milder conditions |

Mechanistic Studies of C-X Bond Cleavage Reactions

The cleavage of the carbon-halogen (C-X) bond is a critical step in many reactions of this compound and its potential α-chloro derivative. The mechanism of this cleavage depends on the reaction conditions and the specific halogen being considered.

C-Cl Bond Cleavage on the Phenyl Ring:

The C-Cl bond on the phenyl ring is significantly stronger than a typical alkyl-Cl bond due to the sp² hybridization of the carbon and resonance effects. Cleavage of this bond in nucleophilic aromatic substitution occurs in the second step of the SNAAr mechanism, where the chloride ion is eliminated from the Meisenheimer complex. uomustansiriyah.edu.iq

In radical nucleophilic substitution (S_RN1) reactions, which can occur with certain nucleophiles under photoinitiation, the C-Cl bond can cleave homolytically within a radical anion intermediate. nih.gov

α-C-Cl Bond Cleavage:

The cleavage of a chlorine atom at the α-position to the ketone can occur through several pathways:

Heterolytic Cleavage in S_N1 Reactions: The C-Cl bond breaks to form a carbocation and a chloride ion. The stability of the resulting carbocation is a key factor.

Concerted Displacement in S_N2 Reactions: The C-Cl bond is broken as the new bond with the incoming nucleophile is formed. masterorganicchemistry.com

Base-Promoted Elimination: In the presence of a base, an α-hydrogen can be removed to form an enolate, which can then eliminate the chloride ion to form an α,β-unsaturated ketone. fiveable.me This is an E2 elimination mechanism. fiveable.me

Reductive Cleavage: The C-Cl bond can be cleaved by reducing agents, often involving single-electron transfer steps.

The following table outlines different C-X bond cleavage mechanisms.

| Cleavage Mechanism | Description | Relevant to |

| Heterolytic (S_N1-type) | The bond breaks unevenly, with both electrons going to the more electronegative atom (Cl), forming a carbocation and a chloride ion. | α-Chloro ketone |

| Concerted (S_N2-type) | The bond is broken simultaneously as a new bond is formed with an incoming nucleophile. masterorganicchemistry.com | α-Chloro ketone |

| Homolytic (Radical) | The bond breaks evenly, with each atom retaining one electron, forming radicals. This can be initiated by light or radical initiators. nih.gov | Aryl chloride, α-Chloro ketone |

| Elimination (E2) | A base removes a proton from a carbon adjacent to the one bearing the halogen, leading to the formation of a double bond and the departure of the halide. fiveable.me | α-Chloro ketone |

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in expanding the synthetic utility of compounds like this compound. Transition metals and Lewis acids are commonly employed to facilitate a variety of transformations.

Insights into Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and offers powerful methods for forming new carbon-carbon and carbon-heteroatom bonds using aryl halides. The catalytic cycles for these reactions typically involve a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle often begins with the oxidative addition of the aryl chloride (this compound) to a low-valent transition metal complex (e.g., Pd(0)). This involves the cleavage of the C-Cl bond and the insertion of the metal into it, resulting in a higher oxidation state for the metal (e.g., a Pd(II) species).

Transmetalation: In this step, an organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide. This forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center to form the new C-C bond in the product. This regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle.

The table below details these key steps in a generic palladium-catalyzed cross-coupling reaction.

| Catalytic Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | The aryl halide adds to the metal center, breaking the C-X bond. | Increases (e.g., Pd(0) → Pd(II)) |

| Transmetalation | An organic group from another reagent is transferred to the metal center. | No change |

| Reductive Elimination | Two organic groups on the metal center couple and are eliminated, forming the final product. | Decreases (e.g., Pd(II) → Pd(0)) |

Role of Key Intermediates

The mechanisms of these catalytic reactions are often elucidated through the detection and characterization of key intermediates.

β-Ketoacylpalladium Species: In reactions involving the coupling of an enolate or a related species with an aryl halide, a β-ketoacylpalladium intermediate can be formed. These species are crucial in understanding the formation of α-arylated ketones.

Enol and Enolate Intermediates: The α-position of the cycloheptyl ketone can be functionalized through the formation of an enol or enolate intermediate. Enols are nucleophilic and can react with electrophiles. wikipedia.org Enolates, being negatively charged, are even more potent nucleophiles and are central to many C-C bond-forming reactions. wikipedia.org Base-promoted α-halogenation, for instance, proceeds through an enolate intermediate. libretexts.org

Hypervalent Iodine Species: Hypervalent iodine reagents can be used in various transformations, including α-functionalization of ketones. For example, (dichloro)iodobenzene can act as a chlorine source for the α-chlorination of β-dicarbonyl compounds. These reactions often proceed through intermediates where the iodine is coordinated to the substrate.

Lewis Acid Catalysis Mechanisms in Acylation Reactions

Lewis acids are frequently used to catalyze acylation reactions, such as the Friedel-Crafts acylation, which could be a potential synthetic route to this compound.

In a typical Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) coordinates to the oxygen atom of an acyl halide (e.g., cycloheptanecarbonyl chloride). This coordination polarizes the C-Cl bond, making the carbonyl carbon much more electrophilic. In many cases, this leads to the formation of a discrete acylium ion (R-C≡O⁺), which is a powerful electrophile.

The acylium ion then attacks the electron-rich aromatic ring (1-chloro-3-fluorobenzene) in an electrophilic aromatic substitution reaction. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product. The Lewis acid is regenerated in the work-up step.

The mechanism can be summarized as follows:

Formation of the Electrophile: The Lewis acid activates the acylating agent, often forming an acylium ion.

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation (a sigma complex).

Deprotonation: A base removes a proton from the carbon that was attacked, restoring aromaticity and forming the ketone.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in modern chemistry, providing profound insights into the intrinsic properties of molecules. For 2-Chloro-4-fluorophenyl cycloheptyl ketone, these computational methods can elucidate its structure, electronic landscape, and predict its spectroscopic signatures, offering a detailed molecular portrait that complements experimental data.

Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency, especially for polyatomic molecules. researchgate.net By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), a full geometry optimization of this compound can be performed to determine its most stable three-dimensional structure. researchgate.net

Electronic properties are also readily calculated. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the electron density distribution across the molecule. researchgate.net For this ketone, the MEP would show a region of high negative potential (typically colored red) around the electronegative oxygen of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas prone to nucleophilic attack, such as the carbonyl carbon. researchgate.net The presence of electron-withdrawing chloro and fluoro groups on the phenyl ring would further influence this potential map, enhancing the partial positive charge on the carbonyl carbon and thus its reactivity. numberanalytics.com

Table 1: Representative Predicted Structural Parameters for this compound using DFT

| Parameter | Bond/Atoms | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 |

| Bond Length | C-Cl | ~1.74 |

| Bond Length | C-F | ~1.35 |

| Bond Length | Caromatic-Ccarbonyl | ~1.50 |

| Bond Angle | C-C(O)-C | ~118 |

| Dihedral Angle | Phenyl Ring - Carbonyl Plane | Variable (conformation dependent) |

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Understanding Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a fundamental framework for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring, while the LUMO would be centered on the carbonyl group, specifically the C=O π* antibonding orbital. A smaller HOMO-LUMO gap suggests that the molecule requires less energy to become excited, indicating higher reactivity. researchgate.netfrontiersin.org The presence of a ketone functional group is known to significantly reduce the HOMO-LUMO gap in aromatic systems compared to their hydrocarbon analogues. frontiersin.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment, indicating its potency as an electrophile.

These descriptors collectively provide a quantitative assessment of the molecule's reactivity, suggesting that the carbonyl carbon is a primary electrophilic site.

Table 2: Representative Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Kinetic stability and reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ (EHOMO+ELUMO)/2) | Electrophilic nature |

Prediction of Chemical Shifts and Vibrational Frequencies (IR)

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. researchgate.net For this compound, the most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration, expected in the range of 1685-1715 cm⁻¹. libretexts.org The exact position is influenced by the electronic effects of the aromatic ring. Other predictable frequencies include C-H stretching from both the aromatic and cycloheptyl groups, C-Cl stretching, C-F stretching, and various bending modes that form the molecule's fingerprint region. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com

¹³C NMR: A characteristic signal for the carbonyl carbon would be predicted in the highly deshielded region of 190-215 ppm. libretexts.org The aromatic carbons would appear between 110-170 ppm, with their specific shifts influenced by the positions of the chloro and fluoro substituents. The carbons of the cycloheptyl ring would be found in the upfield, aliphatic region.

¹H NMR: Protons on the aromatic ring would resonate in the downfield region (typically 7.0-8.5 ppm). The protons on the cycloheptyl ring, particularly those alpha to the carbonyl group, would be deshielded and appear around 2.0-2.5 ppm. libretexts.org

Table 3: Representative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| IR | C=O Stretch | 1685 - 1715 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ |

| ¹³C NMR | C=O | 190 - 215 ppm |

| ¹³C NMR | Aromatic C | 110 - 170 ppm |

| ¹H NMR | Aromatic H | 7.0 - 8.5 ppm |

| ¹H NMR | α-Cycloheptyl H | 2.0 - 2.5 ppm |

Conformational Analysis

The three-dimensional arrangement of atoms, or conformation, is critical to a molecule's reactivity and physical properties. For a molecule as complex as this compound, conformational analysis involves understanding the preferred orientations of its flexible parts: the cycloheptyl ring and the rotation around the bond connecting it to the aromatic ketone moiety.

Theoretical Investigation of Conformational Preferences of α-Fluoroketones and their Stereoelectronic Effects on Reactivity

While the title compound has its fluorine substituent on the aromatic ring and not at the alpha (α) position, the principles of stereoelectronic effects on ketones are highly relevant. Stereoelectronic effects are stabilizing interactions that arise from favorable orbital overlap, which in turn depends on the molecule's geometry. wikipedia.orgbaranlab.org In ketones, the reactivity of the carbonyl group is influenced by the electronic properties of its substituents. numberanalytics.com

The chloro and fluoro groups on the phenyl ring are electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. numberanalytics.com The orientation of the phenyl ring relative to the carbonyl group is also crucial. A conformation where the plane of the aromatic ring is not coplanar with the C=O group is often favored to minimize steric hindrance. However, this twisting can affect the degree of electronic communication (resonance) between the ring and the carbonyl. Computational studies can map the energy profile of this rotation to find the most stable dihedral angle. uwlax.edu This preferred geometry ensures an optimal balance between steric repulsion and electronic stabilization, directly impacting the ketone's accessibility and reactivity. wikipedia.orgrsc.org

Conformational Landscapes of the Cycloheptyl Ring and its Influence on Overall Molecular Geometry and Reactivity

Seven-membered rings like cycloheptane (B1346806) are conformationally complex and flexible, lacking the rigidity of the more common cyclohexane (B81311) ring. davuniversity.orglibretexts.org Cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and twist-boat forms, with the chair and boat being transitional states. biomedres.usresearchgate.net The energy barriers between these forms are low, leading to a fluxional nature where the ring is constantly interconverting between shapes. davuniversity.orgbiomedres.us

The attachment of a large substituent, such as the 2-chloro-4-fluorophenyl ketone group, profoundly influences this conformational landscape. researchgate.net The bulky group will preferentially occupy a position that minimizes steric interactions with the rest of the ring, a factor known as transannular strain. davuniversity.org This preference will bias the equilibrium, favoring one or a small set of conformers over others. For example, the substituent will likely adopt an equatorial-like position in a favored twist-chair conformation to reduce steric clashes with hydrogens on the opposite side of the ring. libretexts.orgwikipedia.orglibretexts.org

This conformational locking has significant consequences for reactivity. nih.gov By restricting the cycloheptyl ring to a specific shape, the substituent dictates the steric environment around the carbonyl group. This determines which face of the carbonyl is more accessible to incoming nucleophiles, potentially leading to diastereoselective reactions. Therefore, understanding the conformational preference of the cycloheptyl ring is essential for predicting not only the molecule's ground-state geometry but also its stereochemical behavior in chemical reactions.

Transition State Modeling

Transition state modeling is a powerful computational tool used to understand reaction mechanisms by examining the high-energy, fleeting structures that exist at the peak of a reaction's energy profile. mit.eduyoutube.com

This process involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants and products. nih.gov

Transition State Search: Identifying the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state. mit.eduyoutube.com

Frequency Calculation: Confirming the identified structure is a true transition state by finding a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, in the addition of a nucleophile to a ketone, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen π bond. masterorganicchemistry.com The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. youtube.com Computational models have been successfully used to rationalize reaction outcomes and have shown good agreement with experimental data. acs.orgnih.gov

Table 1: Representative Computationally Derived Activation Energies for Ketone Reactions (Illustrative Data from Analogous Systems)

| Reaction Type | Ketone System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | α,β-Unsaturated Ketone + Thiol | CBS-QB3/CPCM | ~10-15 |

| Allylation | Butanone + Allylsilane | B3LYP/6-31+G(d) | ~20-25 |

| [2+2] Cycloaddition | Diphenylketene + Nitrile Analogue | M06-2X/def2-TZVP | ~15-20 |

This table presents illustrative data from various computational studies on ketone reactions to demonstrate the type of information obtained from transition state modeling. The values are approximate and highly dependent on the specific reaction, substituents, and computational level of theory.

Computational modeling is particularly valuable for predicting the selectivity of chemical reactions. When a reaction can lead to multiple products (regioisomers or stereoisomers), the preferred product is the one formed via the lowest energy transition state.

Regioselectivity: In unsymmetrical ketones like this compound, reactions such as enolate formation can occur on either side of the carbonyl group. For instance, halogenation of unsymmetrical ketones can yield different isomeric products depending on which enol intermediate is formed. libretexts.org By calculating the energies of the different transition states leading to each possible enolate, chemists can predict which regioisomer will be the major product. libretexts.org

Stereoselectivity: Many reactions create new stereocenters. For example, the reduction of the ketone group in this compound would create a chiral alcohol. The incoming hydride can attack from either of two faces of the planar carbonyl group, leading to two different enantiomers (or diastereomers if other stereocenters are present). The stereochemical outcome is dictated by the energy difference between the two diastereomeric transition states. Studies on the asymmetric hydrogenation of ketones have shown that enantioselectivity can be attributed to steric repulsion in the enantiodetermining transition state. acs.org Computational methods have successfully rationalized and predicted the stereochemical outcomes of such reactions, showing good agreement with experimental results. nih.gov

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com These models are instrumental in drug discovery and materials science for predicting the properties of new molecules. mdpi.comnih.gov

For analogues of this compound, a QSAR study would involve synthesizing a series of related compounds and measuring a specific activity (e.g., inhibitory concentration against an enzyme). Molecular descriptors representing physicochemical properties are then calculated for each analogue. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include the Hammett constant (σ), which describes the electron-donating or -withdrawing ability of a substituent on an aromatic ring. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule or its substituents, such as Taft's steric parameter (Es). nih.gov

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, with the partition coefficient (logP) being the most common. nih.gov

A statistical method, such as multiple linear regression, is then used to build a model. For example, a hypothetical QSAR equation for a series of ketone analogues might look like:

log(1/IC50) = k1(logP) - k2(σ) + k3*(Es) + C

Such models can reveal that increased hydrophobicity and electron-withdrawing character, for instance, might enhance biological activity. nih.gov Studies on substituted methcathinone (B1676376) and pyran-4-one analogues have successfully used QSAR to identify the key structural features that determine their neurochemical effects or enzyme inhibitory activity. nih.govnih.gov

Table 2: Common Physicochemical Descriptors Used in QSAR Studies of Ketone Analogs

| Descriptor Type | Descriptor Name | Symbol | Property Represented | Relevance |

| Electronic | Hammett Constant | σ | Electron-donating/withdrawing ability of aryl substituents. | Influences binding interactions and reaction rates. nih.gov |

| Steric | Taft Steric Parameter | Es | Bulkiness of a substituent. | Affects fit within a binding site or accessibility for reaction. nih.gov |

| Hydrophobic | Partition Coefficient | logP | Lipophilicity; affinity for nonpolar environments. | Governs membrane permeability and hydrophobic interactions. nih.gov |

| Topological | Molar Refractivity | MR | Molecular volume and polarizability. | Relates to the size and dispersion forces of the molecule. nih.gov |

Electronic Effects: The chlorine and fluorine atoms on the phenyl ring are strongly electron-withdrawing, primarily through the inductive effect. lumenlearning.comyoutube.com This withdrawal of electron density makes the aromatic ring less nucleophilic and deactivates it towards electrophilic aromatic substitution. libretexts.orgyoutube.com It also increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. The relative rates of reaction for a series of compounds with different substituents can often be correlated with electronic parameters like the Hammett constants, providing a quantitative measure of the electronic influence. rsc.org

Steric Effects: The steric hindrance caused by the ortho-chloro substituent and the large cycloheptyl group can significantly impact reaction rates and selectivity. Steric effects can:

Hinder the approach of a reactant to the carbonyl carbon.

Influence the conformational equilibrium of the molecule, thereby favoring or disfavoring certain reaction pathways.

Dictate the stereochemical outcome of a reaction by making one face of the molecule more accessible than the other. acs.org

Computational techniques like the Activation Strain Model (ASM), also known as the Distortion/Interaction model, provide a powerful way to deconvolute these effects. acs.org This model partitions the activation energy of a reaction into two components:

Strain Energy (or Deformation Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. This term is closely related to steric effects. acs.org

Interaction Energy: The actual energy of interaction between the distorted reactants in the transition state. This term is more closely related to the intrinsic electronic properties of the reacting molecules. acs.org

By analyzing these components for a series of related reactions, researchers can determine whether a change in reactivity is due to differences in steric hindrance (strain energy) or electronic compatibility (interaction energy). Such analyses have shown that for some reactions, the loss of reactant stabilization, rather than direct steric hindrance, is the dominant factor controlling activation energies. acs.org

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) in the case of the target compound.

A complete NMR analysis is essential for verifying the constitution of 2-Chloro-4-fluorophenyl cycloheptyl ketone. Each unique atom in the molecule gives rise to a distinct signal, and the characteristics of these signals (chemical shift, integration, and multiplicity) provide a wealth of structural information.